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Compound of Interest

3-(4-
Compound Name:
(Trifluoromethyl)phenoxy)azetidine

Cat. No. B1354733

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to
impart desirable physicochemical properties and unique three-dimensional conformations to
drug candidates. This guide provides a comparative overview of 3-(4-
(trifluoromethyl)phenoxy)azetidine and its structural analogs, offering insights into their
characterization and potential applications in drug discovery. Due to the limited availability of
public domain experimental data for 3-(4-(trifluoromethyl)phenoxy)azetidine, this guide
leverages data from closely related and commercially available analogs, 3-phenoxyazetidine
and 3-(4-fluorophenoxy)azetidine, to provide a valuable comparative framework.

Physicochemical and Structural Characterization

While detailed experimental spectra for 3-(4-(trifluoromethyl)phenoxy)azetidine are not
readily available in published literature, its fundamental properties can be compared with its
non-fluorinated and fluoro-substituted counterparts. The introduction of the trifluoromethyl
group is a common strategy in medicinal chemistry to modulate properties such as metabolic
stability, lipophilicity, and binding affinity.
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3-(4- 3-(4-

Property (trifluoromethyl)ph  3-phenoxyazetidine fluorophenoxy)azet
enoxy)azetidine idine

Molecular Formula C10H10FsNO CoH11NO CoH10FNO

Molecular Weight 217.19 g/mol [1] 149.19 g/mol 167.18 g/mol

Boiling Point 257 °C[1] Not available Not available

Density 1.277 g/lcm3[1] Not available Not available

XLogP3 (Predicted) 2.2 1.1 1.4

Synthesis and Experimental Protocols

The synthesis of 3-phenoxyazetidine derivatives typically involves the nucleophilic substitution

of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding

phenol. A common precursor is N-Boc-3-hydroxyazetidine.

General Synthesis Workflow for 3-Phenoxyazetidine

Derivatives
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General Synthesis of 3-Phenoxyazetidines

(N-Boc-3-hydroxyazetidine)

Activation of Hydroxyl Group
(e.g., Mesylation, Tosylation)

Nucleophilic Substitution
with Substituted Phenol

N-Boc Deprotection
(e.g., TFA, HCI)

3-(Substituted-phenoxy)azetidine

Click to download full resolution via product page

Caption: General synthetic route to 3-phenoxyazetidine derivatives.

Experimental Protocol: Synthesis of N-Boc-3-(4-
(trifluoromethyl)phenoxy)azetidine (Analog)

This protocol is adapted from procedures for similar 3-phenoxyazetidine derivatives.
Materials:

» N-Boc-3-hydroxyazetidine

e 4-(Trifluoromethyl)phenol

 Triphenylphosphine (PPhs)
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» Diisopropyl azodicarboxylate (DIAD)

¢ Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous sodium bicarbonate
e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

» To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and
PPhs (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

» Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
o Extract the mixture with ethyl acetate (3 x volumes).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield N-Boc-3-(4-
(trifluoromethyl)phenoxy)azetidine.

Deprotection: The N-Boc protecting group can be removed by treatment with an acid such as
trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCI) in an
appropriate solvent to yield the final product, typically as a salt.

Comparative Performance and Biological Activity
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While specific biological activity data for 3-(4-(trifluoromethyl)phenoxy)azetidine is not widely
published, the 3-phenoxyazetidine scaffold is a known pharmacophore in compounds targeting
central nervous system (CNS) receptors and transporters. For instance, derivatives of 3-
phenoxyazetidine have been investigated as potent monoamine triple reuptake inhibitors
(TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[2] The
introduction of a trifluoromethyl group can significantly impact a compound's pharmacokinetic
and pharmacodynamic properties, often leading to increased metabolic stability and enhanced
receptor binding affinity due to favorable electronic and lipophilic interactions.

Logical Comparison of Structural Features

Structural Comparison of Azetidine Analogs
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Caption: Key structural differences between the compared molecules.

Conclusion

3-(4-(Trifluoromethyl)phenoxy)azetidine represents a valuable, albeit under-characterized,
building block for medicinal chemistry. Based on the established roles of both the azetidine
core and the trifluoromethyl substituent, this compound holds significant potential for the
development of novel therapeutics, particularly in the area of CNS disorders. The comparative
data presented here, based on its close structural analogs, provides a foundational
understanding for researchers and drug developers interested in exploring this and similar
chemical spaces. Further experimental investigation into the specific properties and biological
activities of 3-(4-(trifluoromethyl)phenoxy)azetidine is warranted to fully elucidate its
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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